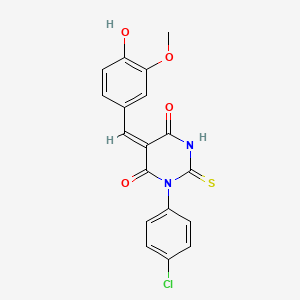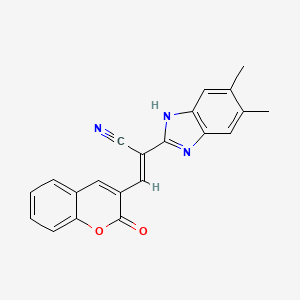
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties.
作用机制
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine inhibits chloride channels by binding to the channel pore and blocking chloride ion transport. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit both the outward and inward currents of CFTR channels. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to inhibit other chloride channels such as the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase intracellular calcium levels in smooth muscle cells, leading to smooth muscle contraction. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to inhibit the activity of the Na+/K+ ATPase, which can lead to changes in cell volume and ion homeostasis. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which can lead to changes in sodium transport and fluid secretion.
实验室实验的优点和局限性
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a potent and selective inhibitor of chloride channels, making it a valuable tool for studying chloride transport in various physiological processes. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is also relatively easy to synthesize and has a long shelf life. However, 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has some limitations for lab experiments. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine can have off-target effects on other ion channels and transporters, which can complicate data interpretation. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine can also have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One direction is to further investigate the effects of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine on other ion channels and transporters. Another direction is to develop more potent and selective inhibitors of chloride channels. Additionally, future research could focus on the therapeutic potential of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine and other chloride channel inhibitors for diseases such as cystic fibrosis and hypertension.
合成方法
The synthesis of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction between 2-naphthalenesulfonyl chloride and 4-(1-pyrrolidinylcarbonyl)piperidine in the presence of a base. This reaction results in the formation of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine as a white crystalline powder.
科学研究应用
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been widely used in scientific research due to its ability to inhibit chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been used to study the role of CFTR in various physiological processes such as sweat secretion, intestinal fluid secretion, and airway surface liquid regulation. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been used to study the effects of CFTR mutations on chloride transport in cystic fibrosis.
属性
IUPAC Name |
(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-11-3-4-12-21)17-9-13-22(14-10-17)26(24,25)19-8-7-16-5-1-2-6-18(16)15-19/h1-2,5-8,15,17H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMBBUTBLIODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-chloro-2-thienyl)carbonyl]azocane](/img/structure/B5490365.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)

![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)
![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5490435.png)
![5-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490438.png)

![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)
![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)
